1,1-Dicyclohexylhydrazine

Description

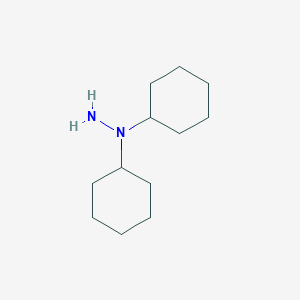

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

1,1-dicyclohexylhydrazine |

InChI |

InChI=1S/C12H24N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10,13H2 |

InChI Key |

PBRXFVDZNHKOBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dicyclohexylhydrazine

Classical Reduction Pathways for 1,1-Dicyclohexylhydrazine Synthesis

The reduction of N-nitrosamines to their corresponding 1,1-disubstituted hydrazines is a well-established transformation in organic chemistry, dating back to the late 19th century. nih.govacs.org Several reducing agents and systems have been developed for this purpose, each with its own set of advantages and limitations.

Reduction of N-Nitrosodicyclohexylamine

The primary precursor for the synthesis of this compound via reduction is N-nitrosodicyclohexylamine. This compound can be reduced to the target hydrazine (B178648) through various means. One common method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran. acs.org For instance, the reduction of N-nitrosodicyclohexylamine with LiAlH₄ has been reported to yield this compound with a 48% yield. acs.org

Zinc-Mediated Reductions

Titanium-Based Reductions

More modern approaches have employed titanium-based reagents for the reduction of N-nitrosamines. A particularly effective system involves the use of titanium tetrachloride (TiCl₄) in combination with magnesium powder in a dichloromethane/diethyl ether solution. nih.govacs.org This generates a low-valent titanium species, likely Ti(II), which can reduce a variety of nitrosamines to their corresponding hydrazines in excellent yields, often exceeding 90%. nih.govacs.org A key consideration for this method is that the active titanium reagent must be freshly prepared for each reaction. nih.govacs.org Another titanium-based reagent, aqueous titanium trichloride (B1173362) (TiCl₃), has also been demonstrated as a convenient reagent for the preparation of aliphatic hydrazines from nitrosamines. acs.org

Catalytic Hydrogenation Approaches for Hydrazine Formation

Catalytic hydrogenation offers an alternative and industrially significant route to 1,1-disubstituted hydrazines from N-nitrosamines. nih.govacs.orgnih.gov This method involves the use of a metal catalyst and a hydrogen source to effect the reduction.

Application of Noble Metal Catalysts (e.g., Pd/C, Pt/C, Rh/C)

A range of noble metal catalysts are effective for the hydrogenation of N-nitrosamines. nih.govacs.org Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) are all commonly employed for this transformation. nih.govacs.orgnih.gov The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, while palladium catalysts are widely used, they can sometimes lead to the formation of the undesired amine as a byproduct, thereby reducing the yield of the hydrazine. google.com Platinum oxide (Adams' catalyst) is considered a powerful catalyst suitable for a wide range of hydrogenations. archive.org

Influence of Reaction Conditions and Additives on Catalytic Yields

The yield of 1,1-disubstituted hydrazines via catalytic hydrogenation is highly dependent on the reaction conditions. nih.govacs.org Factors such as the choice of solvent, temperature, and hydrogen pressure can significantly impact the outcome. google.com Water is often a preferred solvent for these reactions. google.com

Furthermore, the addition of certain additives can improve the yield and selectivity of the hydrogenation. The inclusion of salts like ammonium (B1175870) acetate (B1210297) or calcium chloride in the reaction mixture has been shown to enhance the yield of the desired hydrazine. nih.govacs.org In the case of palladium-catalyzed hydrogenations, the addition of iron salts, such as ferrous sulfate (B86663) or ferric chloride, can markedly decrease the reaction time and improve the conversion to the hydrazine while reducing the formation of the amine byproduct. google.com

Table of Research Findings on N-Nitrosamine Reduction

| Reduction Method | Reagent(s) | Substrate | Product | Yield | Reference(s) |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Nitrosodicyclohexylamine | This compound | 48% | acs.org |

| Metal-Acid Reduction | Zinc dust / Acetic Acid | Dialkylnitrosamines | 1,1-Dialkylhydrazines | Fair | nih.govacs.org |

| Titanium-Based Reduction | TiCl₄ / Magnesium powder | Various Nitrosamines | Corresponding Hydrazines | >90% | nih.govacs.org |

Table of Catalytic Hydrogenation Approaches for Hydrazine Synthesis

| Catalyst | Additive(s) | Substrate | Product | Key Observation | Reference(s) |

| Pd/C, Pt/C, Rh/C | None | N-Nitrosamines | Corresponding Hydrazines | Yield is strongly dependent on reaction conditions. | nih.govacs.org |

| Pd/C, Pt/C, Rh/C | NH₄OAc, CaCl₂ | N-Nitrosamines | Corresponding Hydrazines | Improved yield of hydrazine. | nih.govacs.org |

| Palladium catalyst | Ferrous sulfate | Nitrosodimethylamine | Dimethylhydrazine | Marked decrease in reaction time and increased conversion to hydrazine. | google.com |

Electrochemical Synthesis Methods for Substituted Hydrazines

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive redox reactions, which minimizes waste and avoids harsh reagents. For the synthesis of 1,1-disubstituted hydrazines, such as this compound, a particularly relevant method is the electrochemical reduction of N-nitroso compounds. ualberta.cathieme-connect.de

This strategy involves the initial conversion of a secondary amine, in this case, dicyclohexylamine (B1670486), into its corresponding N-nitrosamine (N-nitrosodicyclohexylamine). This precursor is then reduced at an electrode to form the desired hydrazine. Research has demonstrated that this electroreductive synthesis can be carried out effectively in an undivided cell, which simplifies the reactor setup. ualberta.ca The use of inexpensive and non-toxic electrodes, such as a stainless steel cathode and a zinc anode, makes the process more economical and environmentally benign. ualberta.ca

The selectivity and efficiency of the reaction can be enhanced by the careful selection of the electrolyte and solvent system. ualberta.ca For instance, the use of lithium bromide as the electrolyte in the presence of a mild base like pyridine (B92270) has been shown to improve the selectivity of the reduction, favoring the formation of the hydrazine over potential side products. ualberta.ca This method is versatile, tolerating a variety of functional groups on the substrates. ualberta.ca While older electrochemical methods sometimes required hazardous materials like a mercury cathode, modern approaches have successfully overcome these limitations. ualberta.canih.gov

Table 1: Conditions for Electrochemical Reduction of N-Nitrosamines to Hydrazines ualberta.ca

| Parameter | Condition | Purpose/Advantage |

|---|---|---|

| Cell Type | Undivided Cell | Simplified reactor design and operation. |

| Cathode | Stainless Steel | Inexpensive, non-toxic, and readily available. |

| Anode | Zinc | Serves as a non-toxic and effective counter-electrode. |

| Electrolyte | Lithium Bromide | Provides good conductivity and improves reaction selectivity. |

| Additive | Pyridine | Acts as a mild base to optimize reaction conditions. |

Multicomponent and One-Pot Synthetic Strategies Involving this compound Precursors

A significant advancement in the synthesis of 1,1-disubstituted hydrazines is the direct reductive hydrazination of ketones or aldehydes. organic-chemistry.org This method provides a straightforward, one-pot route to the target compounds under mild conditions. organic-chemistry.org In the context of this compound, this would involve the reaction of cyclohexanone (B45756) with hydrazine, followed by a second reductive alkylation with another molecule of cyclohexanone, or more directly, the reductive coupling of a hydrazine with dicyclohexyl ketone. A closely related and well-documented process is the reaction of various ketones and aldehydes with substituted hydrazines. organic-chemistry.orgorganic-chemistry.org

This reaction is typically promoted by a Lewis base and utilizes a reducing agent like trichlorosilane. organic-chemistry.org Hexamethylphosphoramide (HMPA) has been identified as a highly effective catalyst, leading to excellent yields. organic-chemistry.org The reaction proceeds by first forming a hydrazone intermediate in situ, which is then immediately reduced by the silane (B1218182) to yield the stable 1,1-disubstituted hydrazine. This approach elegantly overcomes challenges associated with the stability and regioselectivity of hydrazone intermediates. organic-chemistry.org Research has demonstrated the broad applicability of this method with various ketones, achieving high efficiency. organic-chemistry.org

Table 2: One-Pot Reductive Hydrazination of Ketones organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst (10 mol%) | Reducing Agent | Solvent | Yield |

|---|---|---|---|---|---|

| Acetophenone | Phenylhydrazine | HMPA | Trichlorosilane | DCM | 93% |

| 4'-Methoxyacetophenone | Phenylhydrazine | HMPA | Trichlorosilane | DCM | 98% |

| Cyclohexanone | Phenylhydrazine | HMPA | Trichlorosilane | DCM | 95% |

| Propiophenone | Phenylhydrazine | HMPA | Trichlorosilane | DCM | 92% |

Advancements in Stereoselective Hydrazine Synthesis (if applicable to this compound)

The compound this compound is achiral and does not possess any stereocenters. Therefore, its synthesis does not inherently involve stereoselective control. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of chiral 1,1-disubstituted hydrazines or when using achiral hydrazines as precursors in asymmetric transformations.

Recent advancements have shown potential for the asymmetric synthesis of this class of compounds. For instance, preliminary studies on the direct reductive hydrazination method have explored its asymmetric applications. organic-chemistry.org The use of a chiral bis-sulfinamide catalyst in the reaction between a ketone and a hydrazine showed promising results, achieving a 74% enantiomeric excess (ee) for the resulting chiral hydrazine. organic-chemistry.org This indicates that with further development of chiral catalysts, a direct and stereoselective synthesis of chiral 1,1-disubstituted hydrazines is feasible.

Furthermore, achiral 1,1-disubstituted hydrazines are valuable building blocks in stereoselective synthesis. They can participate as nucleophiles in catalyst-controlled asymmetric reactions to create complex chiral molecules. An example is the organocatalytic domino aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes. beilstein-journals.org This process can generate highly functionalized chiral pyrazolidine (B1218672) derivatives with excellent diastereo- and enantioselectivity (up to 99% ee) when a suitable chiral organocatalyst is employed. beilstein-journals.org This demonstrates the utility of the 1,1-disubstituted hydrazine scaffold in building stereochemically rich structures.

Chemical Reactivity and Reaction Mechanisms of 1,1 Dicyclohexylhydrazine

Fundamental Reaction Types of the Hydrazine (B178648) Moiety

The hydrazine group is known for a variety of fundamental reactions, which are applicable to 1,1-dicyclohexylhydrazine, often with regioselectivity dictated by the substitution pattern.

One of the most characteristic reactions of primary amines and hydrazines is their condensation with carbonyl compounds to form imine derivatives. libretexts.org In the case of this compound, the terminal, unsubstituted nitrogen atom (-NH₂) reacts with aldehydes and ketones to form the corresponding 1,1-dicyclohexylhydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a molecule of water to yield the final hydrazone product. masterorganicchemistry.com

The general mechanism involves:

Nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon.

Proton transfer to form a zwitterionic or neutral carbinolamine intermediate.

Protonation of the hydroxyl group followed by the elimination of water, often acid-catalyzed, to form the C=N double bond of the hydrazone. libretexts.org

These reactions are fundamental in organic synthesis, providing a pathway to convert carbonyls into C=N functionalized molecules. libretexts.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

|---|---|---|

| This compound | Acetaldehyde | Acetaldehyde N,N-dicyclohexylhydrazone |

| This compound | Acetone | Acetone N,N-dicyclohexylhydrazone |

| This compound | Cyclohexanone (B45756) | Cyclohexanone N,N-dicyclohexylhydrazone |

This interactive table summarizes the products formed from the condensation of this compound with various carbonyl compounds.

The nitrogen atoms in hydrazine derivatives are nucleophilic due to the presence of lone pairs of electrons. youtube.com In this compound, the two nitrogen atoms have distinct electronic and steric environments.

Terminal Nitrogen (N-2): This primary amine nitrogen (-NH₂) is the more sterically accessible and generally the more nucleophilic center. It readily participates in reactions requiring nucleophilic attack. masterorganicchemistry.com

Substituted Nitrogen (N-1): This tertiary amine nitrogen, bonded to two bulky cyclohexyl groups, is significantly more sterically hindered. Its lone pair is less available for bonding with electrophiles, making it a much weaker nucleophile. masterorganicchemistry.com

The enhanced nucleophilicity of hydrazines compared to simple amines, a phenomenon known as the "alpha effect," is attributed to the interaction between the adjacent lone pairs, which raises the energy of the highest occupied molecular orbital (HOMO). masterorganicchemistry.com This effect makes the terminal nitrogen of this compound a potent nucleophile for a variety of electrophiles.

Alkylation of this compound typically occurs at the terminal nitrogen atom (N-2), which is the more nucleophilic and less sterically hindered site. masterorganicchemistry.com This reaction is a form of nucleophilic substitution where the hydrazine displaces a leaving group from an alkyl halide or a similar alkylating agent. chemistrysteps.com The reaction results in the formation of a tri-substituted hydrazine.

The reaction proceeds via an S_N2 mechanism, where the terminal nitrogen attacks the electrophilic carbon of the alkylating agent. chemistrysteps.com

Table 2: Alkylation Reaction Examples

| Reactant 1 | Alkylating Agent | Product |

|---|---|---|

| This compound | Methyl Iodide | 1,1-Dicyclohexyl-2-methylhydrazine |

| This compound | Ethyl Bromide | 1,1-Dicyclohexyl-2-ethylhydrazine |

This interactive table illustrates the products of the alkylation of this compound with different alkylating agents.

Oxidation-Reduction Chemistry Involving this compound

The nitrogen atoms in this compound can exist in different oxidation states, making the compound susceptible to both oxidation and reduction under appropriate conditions. stanford.edu

The oxidation of hydrazines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. praxilabs.com For 1,1-disubstituted hydrazines like this compound, oxidation typically involves the transfer of electrons from the nitrogen atoms. libretexts.orgnzqa.govt.nz

Potential oxidation pathways include:

Formation of Diazenium Ions: Mild, two-electron oxidation can generate a 1,1-dicyclohexyldiazenium ion, which can be an intermediate in further reactions.

Formation of Tetrasubstituted Tetrazenes: In some cases, oxidative coupling can occur, leading to the formation of 1,1,4,4-tetracyclohexyl-2-tetrazene through the dimerization of intermediate radicals.

N-N Bond Cleavage: Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming dicyclohexylamine (B1670486) and nitrogen gas.

Formation of Nitrosamines: The oxidation of 1,1-disubstituted hydrazines can sometimes lead to the corresponding N-nitrosamine, particularly if nitrogen oxides or related species are involved. acs.org

The specific outcome is highly dependent on the reagents used. For example, oxidation mediated by metal catalysts like ruthenium tetroxide is known to be effective for amines and could potentially oxidize the C-H bonds adjacent to the nitrogen atoms. researchgate.net

This compound is itself a reduced form of other nitrogen compounds. For instance, the reduction of N-nitrosodicyclohexylamine is a common synthetic route to this compound. acs.org Reagents like lithium aluminum hydride (LAH) are effective for this transformation. acs.org

Reductive transformations of this compound primarily involve the cleavage of the N-N single bond. This is a high-energy process that requires potent reducing agents. Catalytic hydrogenation, for example, under harsh conditions (high pressure and temperature) with catalysts like Raney nickel, can cleave the N-N bond to yield dicyclohexylamine and ammonia (B1221849).

This reductive cleavage is essentially the reverse of hydrazine formation and represents a decomposition of the molecule into simpler amine components.

Mechanistic Studies of this compound Transformations

The study of reaction mechanisms provides a molecular-level view of how chemical reactions occur. For this compound, understanding the mechanistic pathways of its transformations is crucial for predicting products and optimizing reaction conditions. This section delves into the elementary steps, kinetic and thermodynamic factors, potential intermediates, and stereochemical outcomes pertinent to the reactivity of this compound.

Analysis of Elementary Steps and Molecularity

Chemical reactions typically proceed through a series of individual events known as elementary steps. opentextbc.casavemyexams.com The sequence of these steps constitutes the reaction mechanism. savemyexams.comlibretexts.org The molecularity of an elementary step refers to the number of reactant molecules involved in that single step. opentextbc.cautexas.edu Elementary steps can be classified as unimolecular (involving one molecule), bimolecular (involving two molecules), or, rarely, termolecular (involving three molecules). opentextbc.calibretexts.org

Table 1: General Types of Elementary Steps and Their Characteristics

| Molecularity | Description | General Rate Law |

| Unimolecular | A single molecule undergoes a reaction. | Rate = k[A] |

| Bimolecular | Two molecules collide and react. | Rate = k[A][B] or Rate = k[A]² |

| Termolecular | Three molecules collide and react simultaneously. | Complex rate laws |

This table presents generalized information on elementary steps. opentextbc.cautexas.edulibretexts.org

Kinetic and Thermodynamic Considerations in Reactions

The feasibility and rate of a chemical reaction are governed by both thermodynamics and kinetics. youtube.com Thermodynamics deals with the energy relationship between reactants and products, indicating whether a reaction is favorable, while kinetics concerns the reaction rate and the pathway taken. youtube.compurdue.edu

Thermodynamics: The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. ΔG is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the equation ΔG = ΔH - TΔS. youtube.com

Enthalpy (ΔH): Represents the heat change of a reaction at constant pressure. youtube.com Exothermic reactions release heat (negative ΔH), while endothermic reactions absorb heat (positive ΔH). youtube.comyoutube.com

Entropy (ΔS): A measure of the disorder or randomness of a system. Reactions that increase the number of particles or lead to a more disordered state generally have a positive ΔS. purdue.edu

Kinetics: Kinetic studies investigate reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. leeds.ac.uknih.gov The rate of a reaction is determined by the activation energy (Ea), which is the minimum energy required for reactants to transform into products. youtube.com A higher activation energy corresponds to a slower reaction. youtube.com

For reactions involving this compound, kinetic data would be essential to understand the reaction order and the effect of various parameters on the reaction speed. For example, kinetic studies on similar complex organic reactions often involve monitoring the concentration of reactants and products over time to determine the rate law. leeds.ac.ukresearchgate.net

Carbocation Intermediates and Rearrangements in Related Systems

Carbocations are reactive intermediates characterized by a positively charged carbon atom with only six valence electrons. allen.indalalinstitute.com They are often formed through the heterolytic cleavage of a bond to a leaving group or by the addition of an electrophile to a π system. allen.inuomustansiriyah.edu.iq The stability of carbocations generally increases from primary to secondary to tertiary, due to the electron-donating inductive effects of alkyl groups. uomustansiriyah.edu.iqlibretexts.org

In reactions where carbocation intermediates are formed, such as in SN1 and E1 reactions, rearrangements are a common phenomenon. libretexts.orgmasterorganicchemistry.com These rearrangements occur to generate a more stable carbocation. libretexts.orglibretexts.org The most common types of rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, migrates to an adjacent carbocation center. libretexts.orgmasterorganicchemistry.com These shifts are typically very fast. libretexts.org

While direct evidence for carbocation intermediates in reactions of this compound is not provided in the search results, if reactions of its derivatives were to proceed through pathways involving the loss of a leaving group from one of the cyclohexyl rings, the formation and subsequent rearrangement of a cyclohexyl carbocation could be anticipated. uomustansiriyah.edu.iqlibretexts.org For instance, a secondary carbocation on a cyclohexyl ring could potentially rearrange via a hydride shift to form a more stable tertiary carbocation if an appropriately substituted adjacent carbon exists. libretexts.orgmasterorganicchemistry.com

Table 2: General Stability Order of Carbocations

| Carbocation Type | Relative Stability | Reason |

| Tertiary (3°) | Most Stable | Stabilized by three electron-donating alkyl groups. |

| Secondary (2°) | Intermediate | Stabilized by two electron-donating alkyl groups. |

| Primary (1°) | Least Stable | Stabilized by one electron-donating alkyl group. |

| Methyl | Very Unstable | Lacks stabilizing alkyl groups. |

This table presents the general stability trend for simple alkyl carbocations. uomustansiriyah.edu.iqlibretexts.org

Regioselectivity and Stereoselectivity in Elimination Reactions (if applicable to this compound reactivity)

Elimination reactions, such as E1 and E2, often lead to the formation of alkenes. masterorganicchemistry.com When multiple alkene products are possible, the reaction's regioselectivity and stereoselectivity become important considerations.

Regioselectivity: Regioselectivity refers to the preference for forming one constitutional isomer over another. In elimination reactions of alkyl halides and related substrates, Zaitsev's rule is often followed. libretexts.org Zaitsev's rule states that the major product is typically the more substituted (and therefore more stable) alkene. libretexts.orgmsu.edu For example, the elimination of a leaving group from a 2-substituted butane (B89635) would preferentially yield 2-butene (B3427860) over 1-butene. libretexts.org

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. chemistrysteps.com Both E1 and E2 reactions can be stereoselective.

E1 Reactions: These reactions proceed through a carbocation intermediate. iitk.ac.inlibretexts.org Since the carbocation is planar, the subsequent removal of a proton can occur from either side, but the reaction generally favors the formation of the more stable trans (E) alkene over the less stable cis (Z) alkene due to reduced steric strain. libretexts.orgchemistrysteps.com

E2 Reactions: These reactions are concerted, meaning bond breaking and bond formation occur in a single step. iitk.ac.in The E2 mechanism requires a specific geometry where the hydrogen to be removed and the leaving group are anti-periplanar (in the same plane but on opposite sides of the C-C bond). msu.educhemistrysteps.com This stereochemical requirement can dictate which stereoisomeric alkene is formed. chemistrysteps.com While the more stable trans alkene is often the major product, the stereochemistry of the starting material can sometimes lead to the formation of the cis alkene as the exclusive product. chemistrysteps.comchemistrysteps.com

Should this compound or its derivatives undergo elimination reactions from the cyclohexyl rings, these principles of regioselectivity and stereoselectivity would apply. The specific products formed would depend on the reaction conditions (favoring E1 or E2) and the structure of the substrate.

Advanced Spectroscopic and Structural Elucidation of 1,1 Dicyclohexylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,1-dicyclohexylhydrazine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two cyclohexyl rings would be expected.

Due to the complexity of the overlapping signals from the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the cyclohexyl rings, the spectrum would likely exhibit broad multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The exact chemical shifts and multiplicities would be influenced by the conformational dynamics of the cyclohexyl rings and the electronic effects of the hydrazine (B178648) moiety. The proton attached to the nitrogen atom (N-H) would likely appear as a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected regions for the proton signals.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl -CH₂ | 1.0 - 1.9 | Multiplet | 20H |

| Cyclohexyl -CH | 2.5 - 3.0 | Multiplet | 2H |

| N-H | Variable | Broad Singlet | 1H |

This is an illustrative table. Actual chemical shifts and multiplicities may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals would be observed for each chemically non-equivalent carbon atom.

The spectrum would be expected to show signals in the aliphatic region, corresponding to the carbon atoms of the cyclohexyl rings. The carbon atom attached to the nitrogen (C-N) would likely be the most downfield-shifted among the aliphatic carbons due to the electronegativity of the nitrogen atom. The other methylene carbons of the cyclohexyl rings would appear at higher fields.

A representative ¹³C NMR data table for this compound is provided below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl -CH₂ | 25 - 35 |

This is an illustrative table. Actual chemical shifts may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To overcome the signal overlap in one-dimensional spectra and to establish definitive structural connectivity, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the cyclohexyl rings. Cross-peaks in the COSY spectrum would connect signals of protons that are on adjacent carbon atoms, helping to trace the spin systems within each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HMQC or HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like hydrazines. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. For this compound, ESI-MS in positive ion mode would likely produce the protonated molecule, [M+H]⁺, where M is the molecular weight of the compound. The observation of this ion would allow for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the ion. By comparing the experimentally determined exact mass with the calculated exact masses of possible molecular formulas, the elemental formula of this compound can be unequivocally confirmed. This is a crucial step in the structural elucidation process, as it provides a high degree of confidence in the molecular formula of the synthesized compound. Further fragmentation analysis in an HRMS/MS experiment could provide detailed structural information by breaking the molecule into smaller, identifiable pieces.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. For this compound, these techniques would provide a characteristic fingerprint, allowing for functional group identification and detailed structural analysis.

Infrared (IR) spectroscopy is particularly adept at identifying the various functional groups within a molecule through their characteristic absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the N-H, C-H, C-N, and N-N bonds, as well as various bending and deformation modes.

The primary amine (–NH₂) group in this compound would give rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. The presence of two bulky cyclohexyl groups on the same nitrogen atom may lead to steric hindrance, potentially influencing the position and intensity of these bands. Hydrogen bonding, either intermolecularly in the condensed phase or with a solvent, would also cause a broadening and shifting of these peaks to lower wavenumbers.

The cyclohexyl rings introduce a multitude of C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are anticipated to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The CH₂ scissoring and rocking vibrations, as well as C-C stretching modes within the cyclohexyl rings, would contribute to a complex fingerprint region between 1500 cm⁻¹ and 600 cm⁻¹.

The N-N stretching vibration in hydrazine derivatives is often weak and can be difficult to assign definitively, typically appearing in the 1150-1050 cm⁻¹ region. The C-N stretching vibrations of the dicyclohexylamino group are expected to be observed in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3360 | Medium | Characteristic of the -NH₂ group. |

| N-H Symmetric Stretch | ~3290 | Medium | Characteristic of the -NH₂ group. |

| C-H Stretch (Cyclohexyl) | 2950-2850 | Strong | Aliphatic C-H stretching. |

| N-H Scissoring (Bend) | 1650-1580 | Medium-Weak | Deformation of the -NH₂ group. |

| CH₂ Scissoring (Cyclohexyl) | ~1450 | Medium | Bending vibration of methylene groups. |

| C-N Stretch | 1250-1020 | Medium | Stretching of the C-N bonds. |

| N-N Stretch | 1150-1050 | Weak | Often difficult to identify. |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the C-C and N-N skeletal vibrations.

The N-N stretching vibration, which is often weak in the IR spectrum, may exhibit a more intense signal in the Raman spectrum due to the non-polar nature of this bond. The symmetric vibrations of the cyclohexyl rings, particularly the ring breathing modes, are also expected to be prominent in the Raman spectrum. The C-H stretching and bending vibrations will also be present, providing a comprehensive vibrational fingerprint of the molecule.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretch (Cyclohexyl) | 2950-2850 | Strong | Aliphatic C-H stretching. |

| CH₂ Twisting/Wagging | 1450-1250 | Medium | Deformation modes of methylene groups. |

| C-C Stretch (Ring) | 1200-800 | Strong | Skeletal vibrations of the cyclohexyl rings. |

| N-N Stretch | ~1100 | Medium-Strong | Often more intense in Raman than in IR. |

Note: The data in this table is predictive and based on characteristic Raman shifts of similar functional groups.

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would likely be governed by a combination of van der Waals forces and hydrogen bonding. The bulky, non-polar cyclohexyl groups would favor efficient packing to maximize van der Waals interactions. The primary amine group (–NH₂) is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular N-H···N hydrogen bonds. These hydrogen bonds would play a significant role in organizing the molecules into specific one-, two-, or three-dimensional networks. The nature and geometry of these hydrogen bonds would be a key feature of the crystal structure.

In the solid state, the two cyclohexyl rings of this compound would be expected to adopt the stable chair conformation. However, the attachment to the same nitrogen atom would lead to significant steric interactions. X-ray crystallography would reveal the preferred relative orientation of the two cyclohexyl rings to minimize these steric clashes. The conformation around the N-N bond, specifically the gauche or anti arrangement, would also be determined. The solid-state conformation represents the lowest energy arrangement of the molecule within the crystal lattice, which may differ from the most stable conformation in the gas phase or in solution due to the influence of intermolecular forces.

Other Advanced Spectroscopic and Analytical Techniques

Beyond IR, Raman, and X-ray crystallography, other advanced techniques could provide further structural and electronic insights into this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be essential for confirming the connectivity of the atoms in solution and providing information about the dynamic conformational behavior of the cyclohexyl rings. Mass spectrometry would be used to determine the exact molecular weight and fragmentation patterns, further confirming the molecular structure. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate theoretical vibrational spectra and predict the stable conformations of the molecule, which would be invaluable in interpreting the experimental data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. scientific.net The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its specific chemical environment.

For this compound, an XPS analysis would provide quantitative information about the core elements, Carbon and Nitrogen (XPS cannot detect hydrogen).

Survey Scan : A broad survey scan would confirm the presence of carbon and nitrogen. An oxygen (O 1s) signal might also be detected, indicating surface oxidation or contamination.

High-Resolution Scans :

C 1s Region : The high-resolution spectrum for the C 1s region is expected to show a primary peak corresponding to the aliphatic carbons of the two cyclohexyl rings. Since all carbon atoms are in similar sp³ hybridized environments (C-C and C-H bonds), with only two carbons bonded to a nitrogen, the peak would likely be a single, slightly broadened envelope centered around 285.0 eV, a typical value for adventitious and aliphatic carbon. researchgate.net

N 1s Region : The N 1s spectrum would provide insight into the chemical state of the two nitrogen atoms. The nitrogen atom bonded to two cyclohexyl groups (N-C₂) and the terminal nitrogen of the amino group (-NH₂) are in distinct chemical environments. This could potentially lead to two resolved peaks or a single broadened peak in the region of 399-401 eV, which is characteristic of amine and hydrazine functionalities. ox.ac.uk

Table 2: Predicted Core-Level Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Confirms presence of aliphatic (C-C, C-H) and C-N bonds. |

| Nitrogen | N 1s | ~399 - 401 | Confirms presence of nitrogen and provides insight into the N-N and N-H/N-C chemical states. |

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a substance. It involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the potentials at which redox events occur and the stability of the redox products.

Hydrazine and its derivatives are well-known to be electrochemically active, typically undergoing oxidation. A cyclic voltammetry study of this compound would be expected to reveal its oxidation behavior.

Anodic Scan : On the initial potential scan in the positive (anodic) direction, an oxidation peak would be expected. This peak corresponds to the irreversible oxidation of the hydrazine moiety, which typically involves the loss of electrons and protons to ultimately form dinitrogen (N₂).

The precise peak potential would depend on experimental conditions such as the solvent, supporting electrolyte, and electrode material. The peak current would be proportional to the concentration of this compound, allowing for its quantitative determination.

Table 3: Key Electrochemical Parameters from a Hypothetical Cyclic Voltammogram

| Parameter | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current is observed. | Indicates the potential required to oxidize the compound. |

| Anodic Peak Current | Ipa | The magnitude of the current at the anodic peak potential. | Proportional to the bulk concentration of the compound. |

Theoretical and Computational Investigations of 1,1 Dicyclohexylhydrazine

Quantum Chemical Calculations (Density Functional Theory – DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve selecting a functional (like B3LYP) and a basis set (like 6-31G*) to solve the Schrödinger equation approximately. However, no specific studies applying this method to 1,1-Dicyclohexylhydrazine were found.

Electronic Structure and Optimized Molecular Geometry

A DFT calculation would determine the most stable three-dimensional arrangement of atoms in this compound by minimizing the total energy of the molecule. This process yields optimized bond lengths, bond angles, and dihedral angles. Without published research, specific values for these parameters for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

FMO theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. From HOMO and LUMO energies, reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to predict how the molecule might behave in chemical reactions. Specific energy values and reactivity descriptors for this compound have not been reported in the literature.

Electrostatic Potential (ESP) Maps and Charge Distribution

An ESP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions. The generation of such a map requires specific computational output that is not available for this compound.

Thermochemical Parameters and Energetic Profiles of Reactions

DFT calculations can predict thermochemical properties like enthalpy, entropy, and Gibbs free energy. These parameters are essential for determining the thermodynamic feasibility and spontaneity of chemical reactions involving the compound. Energetic profiles, mapping the energy changes along a reaction coordinate, help in understanding reaction mechanisms. No such data has been published for reactions involving this compound.

Prediction and Comparison of Spectroscopic Properties (e.g., IR, NMR) with Experimental Data

Computational methods can predict spectroscopic data, such as the vibrational frequencies in an Infrared (IR) spectrum or the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum. These theoretical spectra are often compared with experimental data to confirm the molecular structure. While experimental data may exist, the corresponding predictive computational studies for this compound could not be located.

Conformational Analysis and Energy Landscapes

Due to the flexible cyclohexyl rings and the N-N bond, this compound can exist in various conformations. A conformational analysis would involve calculating the relative energies of different spatial arrangements (e.g., chair, boat, twist-boat for the cyclohexane (B81311) rings) to identify the most stable conformers and the energy barriers between them. This creates an energy landscape that describes the molecule's flexibility. Specific energy values and landscape details for this compound are absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes, molecular flexibility, and interactions with the environment. mdpi.commdpi.com

In the context of this compound, MD simulations can be employed to explore its conformational landscape. The two cyclohexyl rings can adopt various chair, boat, and twist-boat conformations, and the rotation around the N-N and N-C bonds further increases the number of possible spatial arrangements. MD simulations can track the transitions between these different conformations, identifying the most stable structures and the energy barriers between them. nih.govnih.gov

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, which can be filled with a solvent (like water or an organic solvent) to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to reach a stable state.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are recorded.

Analysis of the MD trajectories can provide valuable data on the dynamic behavior of this compound. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time.

Table 1: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound

| Conformer | Dihedral Angle (C-N-N-C) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | ~60° | 0.0 | 65 |

| Anti | ~180° | 1.2 | 30 |

| Eclipsed | ~0° | 5.0 | 5 |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, van der Waals Forces)

Intermolecular forces are the attractive or repulsive forces that exist between neighboring molecules. chemguide.co.uk These forces are crucial in determining the physical properties of substances, such as their boiling point, melting point, and solubility. The primary intermolecular forces include hydrogen bonding and van der Waals forces. chemistrytalk.orglibretexts.org

For this compound, the presence of the N-H bond in the hydrazine (B178648) moiety allows for the formation of hydrogen bonds. A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (in this case, nitrogen). chemistrytalk.orgyoutube.com The hydrogen atom on one molecule can interact with the lone pair of electrons on the nitrogen atom of a neighboring molecule.

Computational methods can be used to analyze and quantify these intermolecular interactions. Quantum chemical calculations can determine the strength and geometry of hydrogen bonds, as well as the magnitude of van der Waals interactions.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer (Hypothetical Data)

| Interaction Type | Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond (N-H···N) | -3.5 | 2.9 |

| Van der Waals (Dispersion) | -2.8 | 3.5 - 4.5 |

| Dipole-Dipole | -1.1 | 3.0 - 4.0 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. arxiv.org This information provides a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, computational modeling can be used to study various reactions, such as its oxidation, alkylation, or acylation. Quantum chemical methods, like density functional theory (DFT), are commonly employed for these types of investigations. mdpi.comsubstack.com

The process of modeling a reaction pathway typically involves:

Reactant and Product Optimization: The geometries of the reactant and product molecules are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure, which is a saddle point on the potential energy surface connecting the reactants and products.

Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that the reactants and products are energy minima (all real frequencies) and that the transition state has one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key factor in determining the reaction rate.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound

| Reaction | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| N-H Bond Cleavage | DFT (B3LYP/6-31G) | 25.8 |

| Oxidation of Hydrazine Moiety | DFT (B3LYP/6-31G) | 15.2 |

Coordination Chemistry and Ligand Properties of 1,1 Dicyclohexylhydrazine

1,1-Dicyclohexylhydrazine as a Nitrogen-Donor Ligand

This compound is a derivative of hydrazine (B178648) where one nitrogen atom is substituted with two cyclohexyl groups. This structural feature defines its role as a potential nitrogen-donor ligand in coordination chemistry. alfa-chemistry.commdpi.com The presence of two nitrogen atoms with lone pairs of electrons allows it to coordinate with metal centers. However, the substitution pattern significantly influences its bonding capabilities compared to unsubstituted hydrazine. Specifically, the terminal -NH2 group is typically the primary site for coordination, as the other nitrogen atom is sterically hindered by the bulky cyclohexyl groups and is a tertiary amine.

The coordination behavior of hydrazine and its derivatives can be versatile, exhibiting monodentate, chelating, or bridging modes. semanticscholar.orgmdpi.comresearchgate.net For this compound, the potential coordination modes are largely dictated by its structure.

Monodentate Coordination: This is the most straightforward coordination mode, where the ligand binds to a single metal center through the lone pair of the terminal NH2 nitrogen atom. The significant steric bulk of the two cyclohexyl groups on the adjacent nitrogen makes this the most probable and least hindered mode of interaction.

Bridging Coordination: this compound can act as a bridging ligand to connect two metal centers. In this scenario, the terminal NH2 group coordinates to one metal center, while the tertiary nitrogen, despite its steric hindrance, could potentially coordinate to a second metal center if the metal ions and other coordinating ligands are sufficiently small. This mode is less common for heavily substituted hydrazines. A more plausible bridging scenario involves the entire hydrazine molecule acting as a bridge without direct coordination from the tertiary nitrogen, similar to how hydrazine itself can bridge two metal centers. kombyonyx.com

Chelating Coordination: True chelation, where the ligand binds to a single metal center through both nitrogen atoms, is highly unlikely for this compound. The geometry required to form a stable chelate ring involving both the N(1) and N(2) atoms would be extremely strained due to the presence of the two cyclohexyl groups. For chelation to occur, functional groups would need to be introduced elsewhere in the ligand structure, for instance, by modifying the cyclohexyl rings to contain additional donor atoms. Without such modifications, this compound is not an effective chelating agent.

The two cyclohexyl groups are the most dominant feature of the this compound ligand, exerting profound steric and electronic effects on its coordination properties. nih.govrsc.org

Electronic Influences: The cyclohexyl groups are saturated alkyl substituents and act as weak electron-donating groups through an inductive effect (+I). This effect increases the electron density on the tertiary nitrogen atom to which they are attached. While this would typically enhance the nitrogen's basicity and donor capability, the overwhelming steric hindrance negates this electronic enhancement for coordination purposes. The increased electron density on the tertiary nitrogen may have a minor electronic influence on the adjacent terminal nitrogen, slightly modulating its donor strength, but this effect is generally considered secondary to the dominant steric factors.

The interplay of these effects is summarized in the table below.

| Effect | Influence on Tertiary Nitrogen (N1) | Influence on Terminal Nitrogen (N2) | Overall Impact on Coordination |

|---|---|---|---|

| Steric Hindrance | Strongly hinders coordination | Relatively unhindered | Favors monodentate coordination via the terminal NH2 group. Limits the formation of certain complex geometries. |

| Electronic Effect (+I) | Increases electron density and basicity | Minor inductive effect | Electronic enhancement of N1 is negated by steric bulk. Overall donor properties are primarily determined by the NH2 group. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,1-disubstituted hydrazines typically involves the reaction of a metal salt with the hydrazine ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and bonding.

1,1-Disubstituted hydrazines can form stable complexes with a variety of transition metals. For instance, molybdenum(IV) oxo-complexes are known to react with substituted hydrazines to yield imido-complexes. rsc.org A general approach to synthesis involves mixing the metal precursor, such as a metal halide or acetate (B1210297), with the this compound ligand in a solvent like ethanol (B145695) or methanol. nih.govekb.eg The reaction may be carried out at room temperature or require heating under reflux to facilitate the complex formation. mtct.ac.in The product can then be isolated by filtration or evaporation of the solvent.

An example of a synthetic reaction is the formation of a zinc complex with a related hydrazine derivative, methanesulfonylhydrazine (MSH), where zinc chloride is reacted with MSH to yield [ZnCl2(MSH)2]. znaturforsch.com A similar approach could be employed for this compound.

Example Synthetic Scheme: MCln + 2 L → [M(L)2Cln] Where:

M = Transition metal (e.g., Zn, Cu, Ni)

L = this compound

n = charge of the metal ion

For example, in the complex [ZnCl2(MSH)2], X-ray analysis revealed a pseudo-tetrahedral coordination geometry around the zinc atom, with the MSH ligand coordinating through the terminal NH2 group. znaturforsch.com Similar analyses of complexes involving this compound would be expected to show coordination via its terminal amine, with the geometry (e.g., tetrahedral, square planar, or octahedral) being dependent on the specific metal ion and the presence of other ligands. researchgate.net

The diversity of coordination modes in flexible ligands can lead to various geometries, from mononuclear complexes to more complex polynuclear structures like [2x2] grids, depending on the ligand's functionality and the metal ion used. mdpi.com For the sterically demanding this compound, simpler mononuclear complexes with lower coordination numbers are generally expected.

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center, especially when single crystals for X-ray diffraction are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for detecting complex formation. Coordination of the NH2 group to a metal center typically causes a shift in the N-H stretching and bending vibrations. The N-H stretching bands are expected to shift to lower frequencies (red-shift) upon coordination due to the weakening of the N-H bond. Similarly, the N-N stretching vibration may also shift, indicating a change in the electronic environment of the hydrazine backbone.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry. The appearance of new absorption bands in the visible region, which are absent in the spectra of the free ligand and the metal salt, often corresponds to d-d electronic transitions of the metal center. researchgate.net The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the formation of the complex. The chemical shifts of the protons and carbons near the coordination site (especially the protons of the NH2 group) are expected to change significantly upon binding to the metal. biointerfaceresearch.com

The table below summarizes typical spectroscopic changes observed upon complex formation with related N-donor ligands.

| Spectroscopic Technique | Free Ligand Signature | Signature in Metal Complex | Interpretation |

|---|---|---|---|

| FT-IR (cm-1) | ν(N-H) at ~3200-3300 | Shift to lower frequency (e.g., 3100-3200) | Coordination via NH2 group. |

| ν(C=N) at ~1620 | Shift to lower frequency (e.g., 1590-1610) | Coordination via azomethine nitrogen. edu.krd | |

| UV-Vis (nm) | Intra-ligand transitions (π→π*) | New bands appear in the visible region | d-d transitions indicating specific coordination geometry. |

| 1H NMR (ppm) | -NH proton signal at a specific chemical shift | Signal shifts downfield or broadens | Change in electronic environment upon coordination. edu.krd |

Role of this compound Complexes in Catalysis

There is currently no available scientific literature detailing the role of this compound complexes in catalytic processes. While the broader class of hydrazine derivatives has been explored in catalysis, specific studies focusing on the 1,1-dicyclohexyl substituted variant are absent.

Homogeneous Catalysis Applications

No documented applications of this compound complexes in homogeneous catalysis have been reported. Research in this area typically involves the screening of various ligand-metal combinations for efficacy in reactions such as hydrogenation, hydroformylation, or cross-coupling. However, this compound does not appear as a ligand in such studies.

Metal-Ligand Cooperation in Catalytic Processes

The concept of metal-ligand cooperation (MLC), where both the metal center and the ligand actively participate in bond activation, is a significant area of catalytic research. This often involves ligands with specific functionalities that can act as a proton shuttle or undergo reversible structural changes. There are no published examples or theoretical studies suggesting that this compound participates in MLC within a catalytic cycle. The steric bulk of the cyclohexyl groups might hinder the necessary proximity and flexibility for such cooperative interactions.

Potential in Asymmetric Catalysis via Chiral-at-Metal Approaches

Asymmetric catalysis utilizing "chiral-at-metal" complexes, where the stereogenic center is the metal atom itself, is an emerging strategy for enantioselective transformations. This approach often relies on the coordination of achiral ligands in a specific, rigid geometry around the metal. While theoretically possible, there is no research demonstrating the synthesis of chiral-at-metal complexes with this compound or their application in asymmetric catalysis. The development of such catalysts would require overcoming challenges in controlling the coordination geometry and stability of the resulting chiral complexes.

Due to the absence of research data, no data tables on the catalytic performance of this compound complexes can be provided.

Applications of 1,1 Dicyclohexylhydrazine in Organic Synthesis

Formation of Hydrazone Derivatives as Versatile Synthetic Intermediates

The reaction of 1,1-disubstituted hydrazines with aldehydes and ketones is a fundamental transformation that yields N,N-disubstituted hydrazones. This condensation reaction is a cornerstone of hydrazine (B178648) chemistry, providing versatile intermediates for further synthetic manipulations. 1,1-Dicyclohexylhydrazine reacts with carbonyl compounds, typically under acidic catalysis, to form the corresponding 1,1-dicyclohexylhydrazones and water.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N double bond of the hydrazone. The two bulky cyclohexyl groups can influence the reaction rate and the stability of the resulting hydrazone. These hydrazone derivatives are valuable in organic synthesis because the C=N bond can be further functionalized, and the hydrazone moiety can be cleaved under specific conditions to regenerate the carbonyl group or be converted into other functional groups. nih.gov

Table 1: Representative Formation of Hydrazones from this compound

| Carbonyl Compound | Product (Hydrazone) | Typical Conditions |

| Benzaldehyde | Benzaldehyde N,N-dicyclohexylhydrazone | Acid catalyst (e.g., AcOH), Reflux in Ethanol (B145695) |

| Acetophenone | Acetophenone N,N-dicyclohexylhydrazone | Acid catalyst, Toluene, Dean-Stark trap |

| Cyclohexanone (B45756) | Cyclohexanone N,N-dicyclohexylhydrazone | Acetic Acid, Room Temperature |

| Formaldehyde | Formaldehyde N,N-dicyclohexylhydrazone | Aqueous solution, mild conditions |

Role in Heterocyclic Compound Synthesis

Hydrazones derived from hydrazines are crucial precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov While specific examples utilizing 1,1-dicyclohexylhydrazones are not extensively documented, the general synthetic pathways are well-established. For instance, hydrazones can be used to synthesize five- and six-membered rings like pyrazoles and pyridazines, which are common motifs in pharmaceuticals and agrochemicals.

One common method for synthesizing pyrazole (B372694) derivatives involves the reaction of a compound containing a hydrazone moiety with a suitable three-carbon component that can undergo cyclization. kau.edu.sa Similarly, pyridazines can be synthesized through the condensation of hydrazines or their derivatives with 1,4-dicarbonyl compounds or their equivalents. The dicyclohexyl-substituted hydrazone could potentially be used in multi-step syntheses to introduce a sterically bulky N-amino group into a heterocyclic framework, which could be subsequently removed or modified. kau.edu.sa

Use as a Building Block in Complex Molecular Architectures

In the context of complex molecule synthesis, a "building block" is a molecule that can be incorporated into a larger structure, often bringing a specific set of atoms or a particular functional group. nih.gov this compound can serve as such a building block. By converting it into a hydrazone or another reactive derivative, the dicyclohexylamino moiety can be introduced into a more complex molecular scaffold.

This strategy is particularly useful in the synthesis of natural products or their analogues, where modular assembly is a key strategy. nih.gov The bulky and lipophilic nature of the two cyclohexyl groups can be used to modify the physical properties of the target molecule, such as its solubility or conformational rigidity. For example, a 1-hydrazinodiene has been developed and used in Diels-Alder reactions to create complex cyclohexenes, demonstrating how a hydrazine moiety can be a key part of a building block for stereochemically rich structures. nih.gov

Contribution to Novel Synthetic Methodologies (e.g., Ring-Closing Reactions, Olefin Metathesis related applications)

Hydrazine derivatives have been instrumental in the development of novel synthetic methodologies. One area of significant interest is their use in ring-closure reactions. The principles of these reactions are often governed by factors such as orbital overlap and the geometric constraints of the transition state, as outlined by Baldwin's rules. wikipedia.orglibretexts.org Hydrazine-derived intermediates can participate in intramolecular cyclizations to form various heterocyclic systems.

More recently, hydrazine catalysis has emerged as a metal-free alternative for olefin metathesis reactions. This strategy typically involves the in situ condensation of a hydrazine catalyst with an aldehyde to form a hydrazonium ion. This intermediate can then achieve double-bond metathesis through reversible 1,3-dipolar cycloadditions. While specific catalysts are generally bicyclic hydrazines, this demonstrates the fundamental reactivity of the hydrazine group in modern synthetic methods like ring-opening and ring-closing carbonyl-olefin metathesis.

Applications in Polymer Chemistry (if applicable to this compound itself)

The hydrazine functional group is utilized in polymer science for the synthesis of various functional polymers. For instance, diacylhydrazines are known to be thermally and chemically stable, making them suitable monomers for creating robust polymers like poly(diacylhydrazine). mdpi.com Hydrazine derivatives can also be used to create polymeric composite materials. researchgate.net

Furthermore, the reactivity of the hydrazine group lends itself to post-polymerization modification. For example, the formation of hydrazone linkages is a type of "click chemistry" reaction that can be used to attach molecules to a polymer backbone under mild conditions. This is valuable for creating biofunctional polymers or materials with tailored surface properties. mdpi.com While direct polymerization or modification using this compound is not widely reported, its fundamental reactivity suggests potential for its incorporation into polymer chains or as a modifying agent where its specific steric and electronic properties are desired.

Research on Derivatives and Analogues of 1,1 Dicyclohexylhydrazine

Synthesis of Substituted 1,1-Dicyclohexylhydrazine Derivatives (e.g., Dicarboxylates, Carbothioamides)

The synthesis of derivatives of this compound, such as dicarboxylates and carbothioamides, involves leveraging the nucleophilicity of the terminal nitrogen atom. While specific literature on this compound is limited, general synthetic routes for analogous 1,1-dialkylhydrazines can be applied.

Dicarboxylates: The introduction of dicarboxylate moieties to a hydrazine (B178648) core is a well-established method for creating derivatives with diverse applications. For 1,1-disubstituted hydrazines, the reaction typically proceeds by acylation of the NH2 group. A general approach for the synthesis of dialkyl acylmethylidenehydrazine-1,1-dicarboxylates involves the reaction of sulfoxonium ylides with azodicarboxylates. researchgate.net This reaction is temperature-dependent, yielding different products at varying temperatures. researchgate.net

A plausible synthetic pathway for a this compound dicarboxylate derivative is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Diethyl azodicarboxylate | Diethyl 2-(dicyclohexylamino)hydrazine-1,1-dicarboxylate | Aprotic solvent, controlled temperature |

| This compound | Acyl chloride (e.g., Acetyl chloride) | N'-(Dicyclohexylamino)acetohydrazide | Base catalyst, anhydrous conditions |

Carbothioamides: Carbothioamide derivatives of hydrazines, often synthesized from thiosemicarbazides, are another important class of compounds. The synthesis of 2-(arylmethylene)hydrazine-1-carbothioamides can be achieved by reacting thiosemicarbazide (B42300) with substituted aldehydes or ketones in the presence of an acid catalyst. nih.gov For this compound, a similar approach could be envisioned by first preparing a corresponding thiosemicarbazide and then reacting it with an appropriate carbonyl compound.

Alternatively, carbothioamide derivatives can be prepared by reacting a hydrazine with an isothiocyanate. The reaction of 2-(9H-carbazol-9-yl)acetohydrazide with various isothiocyanates in ethanol (B145695) at boiling temperature is a known method for synthesizing N-substituted hydrazine-1-carbothioamides. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Phenyl isothiocyanate | 2-(Dicyclohexylamino)-N-phenylhydrazine-1-carbothioamide | Reflux in ethanol |

| 2-(Dicyclohexylamino)acetohydrazide | Aryl isothiocyanate | 2-(2-(Dicyclohexylamino)acetyl)-N-arylhydrazine-1-carbothioamide | Reflux in a suitable solvent |

Comparative Studies with Isomeric Hydrazines (e.g., 1,2-Dicyclohexylhydrazine)

A comparative analysis of this compound with its symmetrical isomer, 1,2-dicyclohexylhydrazine, reveals significant differences in their chemical properties, largely attributable to steric and electronic effects.

Steric Hindrance: In this compound, both bulky cyclohexyl groups are attached to the same nitrogen atom (N-1), creating substantial steric hindrance around this nitrogen. researchgate.net This congestion can impede the approach of reagents, thereby influencing its reactivity in nucleophilic substitution and addition reactions. researchgate.net In contrast, 1,2-dicyclohexylhydrazine distributes the steric bulk more evenly across the N-N bond, with one cyclohexyl group on each nitrogen atom. This arrangement generally results in a less sterically hindered molecule compared to its 1,1-disubstituted counterpart.

Electronic Effects: The electronic properties of the two isomers also differ. In this compound, the two electron-donating cyclohexyl groups on N-1 increase the electron density on this nitrogen, potentially enhancing its nucleophilicity. However, this electronic effect is often counteracted by the overwhelming steric hindrance. The N-2 nitrogen in this compound, being bonded to two hydrogen atoms, is less sterically hindered and is the primary site for reactions such as acylation and condensation.

In 1,2-dicyclohexylhydrazine, the inductive effect of the cyclohexyl groups is distributed between the two nitrogen atoms. This can lead to different reactivity patterns compared to the 1,1-isomer. For instance, in oxidation reactions, 1,2-dialkylhydrazines are readily converted to the corresponding azoalkanes, a reaction that proceeds differently for 1,1-dialkylhydrazines. cdnsciencepub.com

| Property | This compound | 1,2-Dicyclohexylhydrazine |

| Steric Environment | High steric hindrance around N-1 | Moderate steric hindrance, distributed across both nitrogen atoms |

| Primary Reactive Site | N-2 (less hindered) | Both nitrogen atoms are potentially reactive |

| Oxidation Products | Diazenium ions, tetrazenes | Azo compounds |

| Acylation | Occurs at N-2 | Can occur at either nitrogen, potentially leading to di-acylated products |

Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of this compound analogues and their reactivity is a key area of investigation. By systematically modifying the substituents, researchers can probe how electronic and steric factors influence the chemical behavior of these molecules.

Studies on various diacylhydrazine derivatives have shown that both electronic and steric parameters play a crucial role in their activity. nih.gov For analogues of this compound, modifications could include introducing substituents on the cyclohexyl rings or replacing one or both cyclohexyl groups with other alkyl or aryl moieties.

Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the cyclohexyl rings would modulate the electron density on the N-1 nitrogen. Electron-withdrawing groups would decrease the basicity and nucleophilicity of the hydrazine, while electron-donating groups would have the opposite effect. These changes would directly impact the rates of reactions such as acylation and alkylation. Studies on substituted phenylhydrazones have demonstrated that both electron-donating and electron-withdrawing groups can influence the strength of intramolecular hydrogen bonds, which in turn affects their reactivity. mdpi.com

Steric Effects: Altering the size of the alkyl groups in 1,1-dialkylhydrazine analogues has a profound impact on their reactivity. Replacing the cyclohexyl groups with smaller alkyl groups would reduce steric hindrance, making the N-1 nitrogen more accessible to reagents. Conversely, introducing bulkier substituents would further decrease reactivity. The steric environment is a critical factor in reactions such as the hydroamination of alkynes catalyzed by titanium complexes of 1,1-disubstituted hydrazines. nih.gov

| Analogue Modification | Expected Effect on Reactivity |

| Introduction of electron-withdrawing groups on cyclohexyl rings | Decreased nucleophilicity and basicity |

| Introduction of electron-donating groups on cyclohexyl rings | Increased nucleophilicity and basicity |

| Replacement of cyclohexyl with smaller alkyl groups | Reduced steric hindrance, increased reactivity at N-1 |

| Replacement of cyclohexyl with bulkier alkyl groups | Increased steric hindrance, decreased reactivity at N-1 |

Advanced Spectroscopic and Computational Analysis of Derivatives

Advanced analytical techniques, including spectroscopic methods and computational modeling, are indispensable for the thorough characterization of this compound derivatives. These methods provide detailed information about their molecular structure, conformation, and electronic properties.

Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as N-H, C=O, and C=S bonds, in the derivatives of this compound. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, which aids in structure confirmation. nih.gov

Computational Analysis: Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can be used to predict the geometric and electronic structures of this compound derivatives. These calculations can provide insights into bond lengths, bond angles, and conformational preferences that may be difficult to determine experimentally. mdpi.com

For example, computational studies on adamantane-linked hydrazine-1-carbothioamide derivatives with tert-butyl and cyclohexyl substituents have been used to understand their conformational stability and the energy differences between folded and extended conformations. mdpi.comuzh.ch Such analyses can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures.

| Analytical Technique | Information Obtained |

| 1H and 13C NMR | Chemical environment of hydrogen and carbon atoms, structural confirmation, conformational analysis. mdpi.com |

| 15N NMR | Direct information about the electronic environment of nitrogen atoms. nih.gov |

| IR Spectroscopy | Identification of functional groups (e.g., N-H, C=O, C=S). |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns. |

| DFT Calculations | Optimized geometry, electronic structure, conformational analysis, predicted spectroscopic properties. |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. mdpi.com |

Future Research Directions and Unexplored Avenues for 1,1 Dicyclohexylhydrazine

Development of More Sustainable and Environmentally Benign Synthetic Routes